molecular formula C17H18O2 B1283115 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 84392-26-7

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B1283115
CAS RN: 84392-26-7
M. Wt: 254.32 g/mol
InChI Key: WYIJUURMGVBXEM-UHFFFAOYSA-N
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Description

“4’-(tert-Butyl)-[1,1’-biphenyl]-2-carboxylic acid” is a chemical compound. It is a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative . The tert-butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .


Molecular Structure Analysis

The molecular structure of similar compounds like 4,4’-di-tert-Butylbiphenyl has been reported . The structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The Friedel-Crafts reactions are a set of reactions that involve the addition of substituents to an aromatic ring . In Friedel-Crafts alkylation, an aromatic substrate is reacted with an alkyl halide (e.g., tert-butyl chloride) while catalyzing with a strong Lewis acid (e.g., Ferric chloride) .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4,4’-di-tert-Butylbiphenyl have been reported . The compound has a molecular weight of 266.4204 . The phase change data, reaction thermochemistry data, IR Spectrum, and Mass spectrum (electron ionization) are available .

Scientific Research Applications

Material Science: Enhancing Polymer Properties

2-(4-t-Butylphenyl)benzoic acid is utilized in material science to modify the properties of polymers. For instance, it can be incorporated into the structure of polystyrene to create a heterogeneous antioxidant, which exhibits excellent capability in scavenging free radicals and inhibiting oxidation processes . This application is crucial for extending the life of polymers that are prone to oxidative degradation.

Chemical Synthesis: Intermediate for Complex Molecules

In chemical synthesis, this compound serves as an intermediate for creating more complex molecules. It’s used in the synthesis of various ligands, which are then employed to form metal complexes with applications in catalysis and material fabrication .

Agriculture: Managing Crop Growth

The derivative of 2-(4-t-Butylphenyl)benzoic acid has been studied for its impact on the metabolome of flue-cured tobacco and rhizosphere microbial communities. This research is significant for understanding and managing continuous cropping obstacles, potentially leading to more sustainable agricultural practices .

Analytical Chemistry: Chromatography

In analytical chemistry, 2-(4-t-Butylphenyl)benzoic acid can be used in chromatography as a standard or reference compound due to its well-defined properties and purity . This aids in the accurate analysis of complex mixtures.

Feed Additives: Acidity Regulators

As an acidity regulator, benzoic acid and its derivatives, including 2-(4-t-Butylphenyl)benzoic acid, are added to animal feed to maintain the desired pH levels. This ensures the feed’s stability and promotes better digestion and nutrient absorption in livestock .

Safety And Hazards

The safety data sheet for similar compounds like (4′-tert-Butyl[1,1′-biphenyl]-2-yl)acetic acid indicates that it is classified as Aquatic Chronic 4 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-(4-tert-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJUURMGVBXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545429
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

84392-26-7
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84392-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester (33 g, ˜117 mmol) was taken up in a mixture of THF (100 mL), methanol (50 mL) and water (40 mL). Lithium hydroxide monohydrate (7.36 g, 176 mmol) was added and the reaction mixture was allowed to stir at room temperature for 3 days. The mixture was extracted three times with diethyl ether. The aqueous phase was then acidified using aq. 6N HCl and extracted three times with EtOAc. The combined EtOAc layers were dried over MgSO4, filtered and concentrated. The solid residue was triturated with hexane to afford the title compound as a white solid (18.7 g, 63%). 1H NMR (selected signals, DMSO-d6): 7.66 (dd, 1H), 7.53 (m, 1H), 7.41 (d, 2H), 7.25 (d, 2H), 1.29 (s 9H).
Name
4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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